

Vepdegestrant: A Comparative Analysis of Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Vepdegestrant (ARV-471) is a proteolysis-targeting chimera (PROTAC) designed to selectively target the estrogen receptor (ER) for degradation. This guide provides a comparative analysis of vepdegestrant's cross-reactivity with other receptors, supported by available preclinical data. The information is intended to assist researchers in evaluating the selectivity profile of this compound.

Executive Summary

Vepdegestrant demonstrates high selectivity for the estrogen receptor α (ER α), its intended therapeutic target. Cross-reactivity studies show significantly lower binding affinity for other nuclear hormone receptors, including the progesterone receptor (PGR), glucocorticoid receptor (GR), and androgen receptor (AR). While some interaction with ER β and PGR is observed, the concentration required for binding is substantially higher than for ER α , suggesting a favorable selectivity window.

Cross-reactivity Profile of Vepdegestrant

The selectivity of vepdegestrant has been evaluated using comprehensive screening panels. In a preclinical study, vepdegestrant was assessed against the Eurofins SafetyScreen87 panel, which includes a wide range of receptors, ion channels, transporters, and enzymes. For the receptors where significant binding inhibition was observed, concentration-response



radioligand assays were performed to determine the half-maximal inhibitory concentration (IC50) values.

The results indicate a high affinity for ER α with an IC50 of 1 nmol/L.[1] Vepdegestrant also exhibited binding to ER β , albeit with a 5-fold lower potency (IC50 of 5 nmol/L).[1] Cross-reactivity with other steroid hormone receptors was markedly lower, with IC50 values of 11-17 nmol/L for the progesterone receptor, 83 nmol/L for the glucocorticoid receptor, and 100 nmol/L for the androgen receptor.[1] A much weaker interaction was noted with the κ -opioid receptor, with an IC50 of 250 nmol/L.[1]

Target Receptor	Vepdegestrant IC50 (nmol/L)	Selectivity vs. ERα (Fold Difference)
Estrogen Receptor α (ERα)	1	1
Estrogen Receptor β (ERβ)	5	5
Progesterone Receptor (PGR)	11-17	11-17
Glucocorticoid Receptor (GR)	83	83
Androgen Receptor (AR)	100	100
к-Opioid Receptor	250	250

Experimental Protocols

The cross-reactivity data for vepdegestrant was generated using a combination of broad panel screening followed by specific radioligand binding assays.

1. Initial Screening: Eurofins SafetyScreen Panel

A standardized commercial service, the Eurofins SafetyScreen87 panel, was utilized for the initial broad liability assessment. In this assay, a single high concentration of the test compound (vepdegestrant) is incubated with a panel of 87 different molecular targets. The percentage of inhibition of radioligand binding is determined to identify potential off-target interactions.

2. IC50 Determination: Radioligand Binding Assay







For targets that showed significant inhibition in the initial screen, a competitive radioligand binding assay was performed to determine the IC50 value. A representative protocol for such an assay is as follows:

Materials:

- Receptor-containing preparations (e.g., cell membranes or recombinant protein).
- A specific radioligand for the receptor of interest.
- Vepdegestrant at a range of concentrations.
- Assay buffer.
- Glass fiber filters.
- Scintillation fluid.

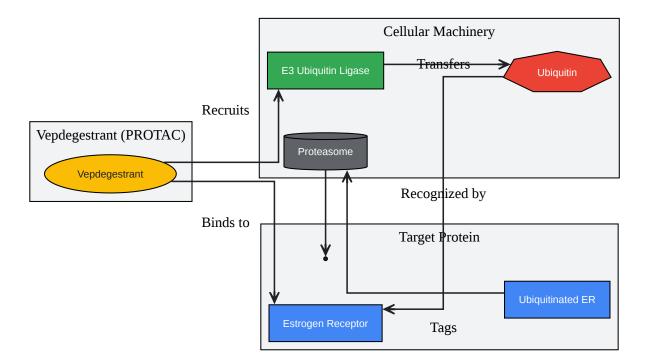
Procedure:

- The receptor preparation is incubated with a fixed concentration of the specific radioligand and varying concentrations of vepdegestrant.
- The incubation is carried out at a specified temperature and for a duration sufficient to reach binding equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity trapped on the filters is quantified using a scintillation counter.
- The data is analyzed using non-linear regression to determine the concentration of vepdegestrant that inhibits 50% of the specific binding of the radioligand (IC50).



Visualizing the Molecular Interactions and Screening Process

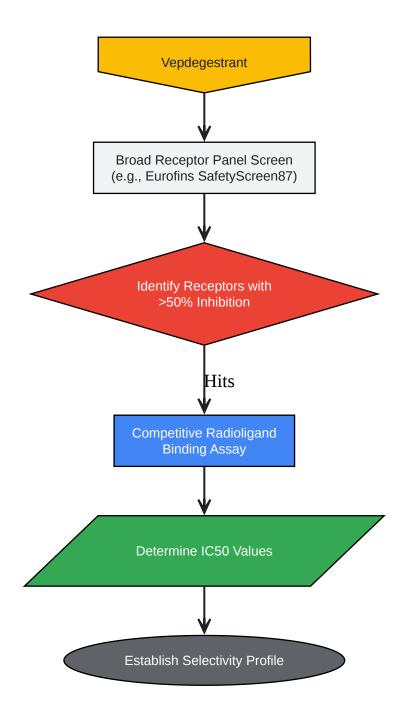
To better understand the mechanism of action and the experimental workflow for determining cross-reactivity, the following diagrams are provided.



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Caption: Mechanism of action of vepdegestrant as a PROTAC.





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Caption: Experimental workflow for assessing cross-reactivity.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vepdegestrant: A Comparative Analysis of Receptor Cross-reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406500#cross-reactivity-studies-of-vepdegestrant-with-other-receptors]

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